molecular formula C9H6ClNO B1626055 2-(3-Chlorophenyl)oxazole CAS No. 62882-06-8

2-(3-Chlorophenyl)oxazole

Cat. No.: B1626055
CAS No.: 62882-06-8
M. Wt: 179.6 g/mol
InChI Key: KAELCLQNAMTZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)oxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxazoles can undergo oxidation reactions to form oxazole N-oxides.

    Reduction: Reduction of oxazoles can lead to the formation of oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazolines.

    Substitution: Various substituted oxazoles depending on the reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-(4-Chlorophenyl)oxazole: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.

    2-(3-Bromophenyl)oxazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

2-(3-Chlorophenyl)oxazole is unique due to the presence of the 3-chlorophenyl group, which can enhance its chemical stability and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s overall properties and applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELCLQNAMTZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494876
Record name 2-(3-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-06-8
Record name 2-(3-Chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenyl)oxazole
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)oxazole
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)oxazole
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.